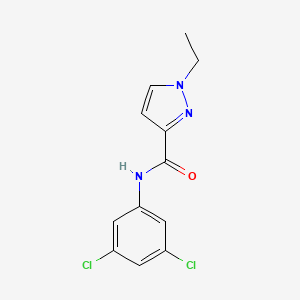![molecular formula C15H23N5O B5471701 1-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol](/img/structure/B5471701.png)
1-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]ethyl}cyclopentanol” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .
Synthesis Analysis
The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported in various studies . The synthesis often involves ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . The yield of the synthesis process can vary, but one study reported a yield of 62% .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The core structure, pyrazolo[3,4-d]pyrimidine, is a fused ring system containing nitrogen . The compound also contains a cyclopentanol group and an ethyl group attached to the core structure .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The pyrazolo[3,4-d]pyrimidine core can undergo various reactions . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .Mecanismo De Acción
While the exact mechanism of action of this specific compound is not clear from the available resources, compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have various biological activities . For example, some derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Direcciones Futuras
The pyrazolo[3,4-d]pyrimidine core is a promising structure for the development of new drugs . Future research could focus on synthesizing new derivatives and testing their biological activities. Additionally, more studies are needed to fully understand the physical and chemical properties of these compounds, as well as their safety and potential hazards.
Propiedades
IUPAC Name |
1-[2-[(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-methylamino]ethyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-11-17-13(12-10-16-20(3)14(12)18-11)19(2)9-8-15(21)6-4-5-7-15/h10,21H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICBJYHHOHYQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N(C)CCC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dichlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B5471618.png)
![1-(3-iodobenzyl)-7-methylpyrido[3,4-d]pyridazine-4,5(3H,6H)-dione](/img/structure/B5471638.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}pyridazin-3-amine](/img/structure/B5471653.png)
![2-Methoxy-5-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B5471659.png)
![4-(3,4-DIMETHOXYPHENYL)-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE](/img/structure/B5471660.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5471662.png)

![8-ETHOXY-3-[4-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBONYL]-2H-CHROMEN-2-ONE](/img/structure/B5471681.png)
![methyl 5-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-1-isopropyl-4-oxo-1,4-dihydropyridine-3-carboxylate](/img/structure/B5471693.png)
![6'-amino-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5471696.png)
![ETHYL 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5471709.png)
![4-benzoyl-1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5471713.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5471718.png)
![1-[3-(4-chlorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5471719.png)
